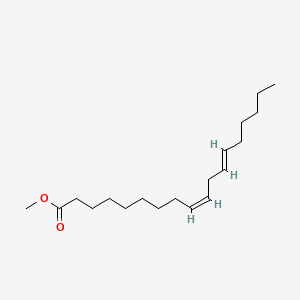

Methyl (9Z,12E)-octadeca-9,12-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (9Z,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-LFOHPMNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20221-26-5, 20221-27-6 | |

| Record name | Methyl 9,12-octadecadienoate, (9Z,12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 9,12-OCTADECADIENOATE, (9Z,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDG72XSU9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (9Z,12E)-octadeca-9,12-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of methyl linoleate. This document details synthetic pathways, experimental protocols, and in-depth characterization data to support research and development in fields where this compound is of interest.

Introduction

This compound is a fatty acid methyl ester with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol .[1][2] Its structure is characterized by an 18-carbon chain with two double bonds: a cis (Z) double bond at the 9th carbon and a trans (E) double bond at the 12th carbon. The specific geometry of these double bonds distinguishes it from other isomers of methyl linoleate, such as the naturally abundant methyl (9Z,12Z)-octadeca-9,12-dienoate (methyl linoleate). The unique stereochemistry of the (9Z,12E) isomer can impart distinct physical, chemical, and biological properties, making its targeted synthesis and thorough characterization crucial for various research applications.

Synthesis of this compound

The synthesis of this compound typically involves the isomerization of the readily available methyl linoleate, which possesses two cis double bonds. Two primary methods for this isomerization are photochemical isomerization and alkali-isomerization.

Photochemical Isomerization

Photochemical isomerization, often catalyzed by iodine, can be employed to convert the cis double bonds of methyl linoleate into a mixture of cis and trans isomers. By carefully controlling the reaction conditions, the formation of the desired (9Z,12E) isomer can be favored.

Alkali-Isomerization

Alkali-isomerization is another powerful technique to induce double bond migration and changes in stereochemistry in polyunsaturated fatty acids. While often used to create conjugated linoleic acids, the conditions can be adapted to favor the formation of non-conjugated isomers with mixed cis and trans configurations.[3][4][5] This typically involves heating the starting material in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethylene glycol.[6] Subsequent purification is critical to isolate the desired (9Z,12E) isomer from the resulting mixture.

Experimental Protocols

General Materials and Methods

All solvents and reagents should be of analytical grade and used as received unless otherwise specified. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid esters. Purification of the final product is crucial and can be achieved using techniques such as low-temperature crystallization and column chromatography.

Alkali-Isomerization of Methyl Linoleate (Adapted Protocol)

This protocol is adapted from established methods for the isomerization of linoleic acid.[3][5]

-

Reaction Setup: A solution of methyl (9Z,12Z)-octadeca-9,12-dienoate is prepared in a high-boiling point solvent such as ethylene glycol.

-

Addition of Base: A solution of potassium hydroxide in the same solvent is added to the reaction mixture.

-

Isomerization: The mixture is heated to a specific temperature (e.g., 180-200°C) for a defined period (e.g., 1-3 hours) under an inert atmosphere with constant stirring.[6] The progress of the isomerization can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is acidified (e.g., with HCl) and the organic products are extracted with a nonpolar solvent (e.g., hexane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of isomers is then subjected to purification. Low-temperature crystallization from a solvent like acetone can be employed to enrich the desired (9Z,12E) isomer.[3][5] Further purification can be achieved by column chromatography on silica gel impregnated with silver nitrate (argentation chromatography), which separates isomers based on the number and geometry of their double bonds.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Spectroscopic Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in the molecule. The presence of a trans double bond in the (9Z,12E) isomer is expected to show a characteristic absorption band around 965-975 cm⁻¹, which is absent in the all-cis (9Z,12Z) isomer.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of methyl octadecadienoate isomers typically shows a molecular ion peak (M⁺) at m/z 294.

Chromatographic Analysis

Gas Chromatography (GC): GC is a primary technique for assessing the purity of the synthesized compound and for separating it from other isomers. The retention time of the (9Z,12E) isomer will differ from that of the (9Z,12Z), (9E,12E), and other isomers on a suitable capillary column.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and provide a template for its characterization data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₉H₃₄O₂ | [1][2] |

| Molecular Weight | 294.47 g/mol | [1][2] |

| CAS Number | 20221-26-5 | [1][2] |

| InChIKey | WTTJVINHCBCLGX-LFOHPMNASA-N | [1] |

Table 2: Spectroscopic and Chromatographic Data (Template)

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to olefinic protons, methylene protons adjacent to double bonds, the methyl ester group, and the aliphatic chain. The coupling constants of the olefinic protons can help determine the stereochemistry of the double bonds. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the olefinic carbons, and the various aliphatic carbons. The chemical shifts of the carbons adjacent to the double bonds are sensitive to the cis/trans configuration. |

| FTIR (cm⁻¹) | ~2925 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1170 (C-O stretch, ester), ~970 (C-H bend, trans C=C). |

| GC-MS (m/z) | Molecular ion (M⁺) at 294, and characteristic fragmentation pattern. |

| Gas Chromatography | A specific retention time on a given column and under defined conditions, distinct from other isomers. |

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Isomers

The following diagram illustrates the relationship between methyl (9Z,12Z)-octadeca-9,12-dienoate and its (9Z,12E) isomer through the process of isomerization.

References

- 1. This compound | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]

"physical and chemical properties of Methyl (9Z,12E)-octadeca-9,12-dienoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (9Z,12E)-octadeca-9,12-dienoate is a methyl ester of a conjugated linoleic acid (CLA) isomer. CLAs are a family of positional and geometric isomers of linoleic acid, which have garnered significant research interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and available spectral data. The document also outlines general experimental protocols for the synthesis and analysis of related compounds, offering a framework for researchers working with this specific isomer. While information on the explicit biological pathways involving this compound is limited, this guide serves as a foundational resource for its further investigation and application in scientific research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings. While specific experimental data for this isomer is not widely available, computed properties and data for the closely related (9Z,12Z) isomer (methyl linoleate) provide valuable estimations.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₂ | PubChem[1][2] |

| Molecular Weight | 294.47 g/mol | Larodan[2] |

| CAS Number | 20221-26-5 | Larodan[2] |

| Physical State | Solid | Larodan[2] |

| Purity (commercial) | >98% | Larodan[2] |

| Storage | Freezer | Larodan[2] |

Computed and Estimated Physical Properties

Precise experimental values for properties such as melting point, boiling point, and density for the (9Z,12E) isomer are not readily found in the literature. However, computed data and experimental data for the (9Z,12Z) isomer offer a useful reference point.

| Property | Value (9Z,12E)-octadeca-9,12-dienoate (Computed) | Value (9Z,12Z)-octadeca-9,12-dienoate (Experimental) | Source |

| XLogP3 | 6.9 | - | PubChem[1] |

| Melting Point | - | -35 °C | iChemical[2] |

| Boiling Point | - | 192 °C at 4 mmHg | iChemical[2] |

| Density | - | 0.889 g/mL at 25 °C | iChemical[2] |

| Refractive Index | - | n20/D 1.462 | iChemical[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for Methyl (9Z,12Z)-octadeca-9,12-dienoate (500MHz, acetone-d₆):

-

δ 5.28-5.41 (m, 4H)

-

δ 3.60 (s, 3H)

-

δ 2.79 (t, J = 6.5 Hz, 2H)

-

δ 2.28 (t, J = 7.5 Hz, 2H)

-

δ 2.02-2.12 (m, 4H)

-

δ 1.59 (quintet, J ≈ 7 Hz, 2H)

-

δ 1.23-1.45 (m, 14H)

-

δ 0.89 (t, J ≈ 7 Hz, 3H)[2]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the SpectraBase database, according to PubChem.[1] Access to this database would provide the specific mass spectrum and fragmentation pattern.

Experimental Protocols

Synthesis of Conjugated Linoleic Acid (CLA) Methyl Esters

A general method for the synthesis of conjugated linoleic acid methyl esters, including the (9Z,12E) isomer, involves the alkali-isomerization of methyl linoleate.

Protocol:

-

Preparation of Methyl Linoleate: Methyl linoleate is prepared from a suitable source, such as safflower oil, by transesterification.

-

Alkali-Isomerization: The purified methyl linoleate is subjected to isomerization using a strong base, such as sodium methoxide in methanol or potassium hydroxide in ethylene glycol, at an elevated temperature. The reaction progress is monitored by gas chromatography (GC).

-

Purification: The resulting mixture of CLA methyl ester isomers is a complex combination of geometric and positional isomers. The separation of the desired (9Z,12E) isomer can be achieved through a combination of techniques:

-

Low-Temperature Crystallization: This technique can be used to enrich certain isomers.

-

Silver Ion Chromatography (Ag-HPLC): This is a powerful method for separating fatty acid methyl esters based on the number, position, and geometry of their double bonds.

-

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a specific fatty acid methyl ester like this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the presence of the conjugated double bond system and the ester functional group.

-

Oxidation: Conjugated linoleic acids are susceptible to autoxidation. The stability of CLA isomers can be influenced by the solvent system. One study found that in an aqueous system, conjugated linoleic acid was more stable than its methyl ester, while the opposite was observed in a benzene solvent system.

-

Isomerization: The geometric configuration of the double bonds can be sensitive to heat, light, and acidic or basic conditions, potentially leading to isomerization to other cis/trans configurations.

-

Storage: To minimize degradation, this compound should be stored in a freezer, protected from light and oxygen.[2]

Biological Activity and Signaling Pathways

While various biological activities, including anti-inflammatory and anti-carcinogenic effects, have been attributed to mixtures of CLA isomers, specific data on the biological effects and mechanism of action of pure this compound are limited in the current scientific literature. Further research is required to elucidate its specific interactions with cellular signaling pathways and to determine its potential therapeutic applications.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there are notable gaps in the experimental data for this specific isomer, the provided information, including computed properties and data from related isomers, offers a valuable starting point for researchers. The outlined experimental workflows provide a methodological framework for the synthesis, purification, and characterization of this compound. The limited data on its biological activity underscores the need for further investigation into the specific roles of this and other CLA isomers in cellular processes, which could unveil novel therapeutic avenues.

References

The Biological Activity of Conjugated Linoleic Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Found predominantly in dairy products and meat from ruminant animals, CLAs have garnered significant scientific interest due to their diverse biological activities. The methyl esters of CLA are frequently utilized in research settings due to their increased stability and ease of handling. This technical guide provides an in-depth overview of the biological activities of conjugated linoleic acid methyl esters, with a focus on their anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Data on Biological Activities

The biological effects of CLA methyl esters are often isomer-specific, with the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers being the most studied. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-proliferative Activity of CLA Methyl Esters in Cancer Cell Lines

| Cell Line | CLA Isomer(s) | Concentration/IC50 | Incubation Time | Effect |

| HT-29 (Colon Cancer) | c9,t11-CLA | 75 µM | 5 days | Growth inhibition[1] |

| HT-29 (Colon Cancer) | t10,c12-CLA | 62 µM | 5 days | Growth inhibition[1] |

| HT-29 (Colon Cancer) | CLA mixture | 59 µM | 5 days | Growth inhibition[1] |

| MCF-7 (Breast Cancer) | t10,c12-CLA | More effective than c9,t11-CLA | Not Specified | Inhibition of cell proliferation[2] |

| HCT116 (p53+/+) (Colon Cancer) | CLA | Not Specified | Not Specified | Increased levels of p53, p21, p27; reduced cyclin E[2] |

| HCT116 (p53-/-) (Colon Cancer) | CLA | Not Specified | Not Specified | No significant effect on cell cycle proteins[2] |

Table 2: Modulation of Gene and Protein Expression by CLA Methyl Esters

| Target Gene/Protein | Cell Type/Model | CLA Isomer(s) | Regulation | Fold Change/Quantitative Effect |

| TNF-α mRNA | Rabbit Liver | Cypermethrin-induced toxicity model | Nano-selenium co-treatment | Significant decrease compared to cypermethrin alone |

| IL-6 mRNA | Rabbit Liver | Cypermethrin-induced toxicity model | Nano-selenium co-treatment | Significant decrease compared to cypermethrin alone |

| Bax Protein | U87MG (Glioblastoma) | Curcumin | Up-regulation | 121% increase at 25 µM; 249% increase at 50 µM in Bax:Bcl-2 ratio[3] |

| Bcl-2 Protein | U87MG (Glioblastoma) | Curcumin | Down-regulation | Part of the increased Bax:Bcl-2 ratio[3] |

| p53 Protein | MCF-7 (Breast Cancer) | CLA | Up-regulation | Accumulation of p53 protein observed[2] |

| p21 Protein | HCT116 (p53+/+) | CLA | Up-regulation | Increased levels observed[2] |

| p27 Protein | HCT116 (p53+/+) | CLA | Up-regulation | Increased levels observed[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols for assessing the biological activity of CLA methyl esters.

Preparation of CLA Methyl Esters for Cell Culture

For in vitro studies, it is essential to properly solubilize and deliver CLA methyl esters to cultured cells.

-

Stock Solution Preparation: Dissolve the CLA methyl ester in a suitable solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Working Solution Preparation: The stock solution should be diluted in cell culture medium to the desired final concentrations. To enhance solubility and bioavailability, CLA methyl esters are often complexed with fatty acid-free bovine serum albumin (BSA).

-

Briefly, a sterile BSA solution (e.g., 10% in PBS) is prepared.

-

The CLA methyl ester stock solution is slowly added to the BSA solution while stirring to allow for complex formation.

-

The final complex is then sterile-filtered and added to the cell culture medium.

-

-

Control: A vehicle control containing the same concentration of the solvent (e.g., ethanol or DMSO) and BSA should be used in all experiments.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of CLA methyl esters (and/or controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with CLA methyl esters, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for studying the effects of CLA methyl esters on signaling pathways like mTOR and PPAR.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-mTOR, anti-PPARγ, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological effects of CLA methyl esters are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Diagram 1: Simplified CLA-Mediated Anti-Cancer Signaling

Caption: Simplified signaling of CLA methyl esters in cancer cells.

Diagram 2: Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro analysis of CLA methyl esters.

Diagram 3: Logical Relationship in Apoptosis Regulation

Caption: Logical steps in CLA-induced apoptosis.

Conclusion

Conjugated linoleic acid methyl esters exhibit a range of potent biological activities, particularly in the realms of cancer and inflammation. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as mTOR and PPAR, and the regulation of genes involved in cell cycle control and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of these compounds. The isomer-specific effects of CLA methyl esters underscore the importance of continued research to identify the most effective isomers and their optimal applications in drug development and nutritional science.

References

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Conjugated linoleic acid inhibits cell proliferation through a p53-dependent mechanism: effects on the expression of G1-restriction points in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. kumc.edu [kumc.edu]

Unveiling the Natural Sources of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid (CLA), is a molecule of growing interest within the scientific community. As a specific geometric isomer of linoleic acid methyl ester, its unique structural configuration suggests potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the known natural sources, methodologies for its extraction and analysis, and the biological context of related compounds. While specific quantitative data for this compound remains limited in publicly available literature, this guide furnishes researchers with the necessary protocols and foundational knowledge to pursue further investigation into this promising compound.

Natural Occurrences: A Landscape of Potential

Initial research indicates that this compound can be found in a variety of natural sources, although its presence is often not explicitly quantified. The primary sources identified include:

-

Microalgae: Various species of microalgae are known producers of a diverse array of fatty acids and their derivatives. The lipid content of microalgae is a promising area for the discovery of specific fatty acid methyl esters (FAMEs) like this compound.

-

Vegetable Oils: As a derivative of linoleic acid, this compound is expected to be present in vegetable oils, which are rich in C18 fatty acids. The specific isomeric form is likely a result of processing or natural enzymatic activities.

-

Endophytic Fungi: Fungi that reside within plant tissues are a rich source of novel bioactive compounds. Studies have identified various FAMEs in the extracts of endophytic fungi, suggesting they are a potential source of this compound.

-

Plants: The plant kingdom, with its vast chemical diversity, is another promising avenue. For instance, the plant Kalimeris indica has been suggested as a potential source, though detailed analysis of its non-volatile components is required for confirmation.

Quantitative Data Summary

A thorough review of existing scientific literature did not yield specific quantitative data for the concentration of this compound in various natural sources. The following table is presented as a template for researchers to populate as data becomes available.

| Natural Source | Sample Type | Concentration of this compound | Reference |

| Microalgae Species A | Freeze-dried biomass | Data not available | |

| Vegetable Oil X | Refined oil | Data not available | |

| Endophytic Fungus Y | Mycelial extract | Data not available | |

| Plant Z | Leaf extract | Data not available |

Experimental Protocols: A Roadmap to Discovery

The isolation and identification of this compound from natural sources involves a multi-step process. The following sections detail generalized yet comprehensive protocols for lipid extraction, transesterification to convert fatty acids into their more volatile methyl esters, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Plant and Microalgal Tissues

This protocol outlines a standard method for extracting total lipids from biological samples.

Materials:

-

Lyophilized and homogenized sample material (e.g., plant leaves, microalgal biomass)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

To 1 gram of dried and powdered sample, add 20 mL of a chloroform:methanol (2:1, v/v) solution.

-

Agitate the mixture vigorously for 30 minutes at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant into a clean flask.

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of supernatant).

-

Vortex the mixture and allow the phases to separate. The lower phase contains the lipids.

-

Carefully collect the lower chloroform phase containing the lipid extract.

-

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

Transesterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed transesterification protocol is a common method for preparing FAMEs for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Toluene

-

1% Sulfuric acid in methanol

-

5% NaCl solution

-

Hexane

-

Heater block or water bath

Procedure:

-

To the dried lipid extract (approximately 10-20 mg), add 2 mL of toluene.

-

Add 4 mL of 1% sulfuric acid in methanol.

-

Seal the reaction vial and heat at 50°C for 12-16 hours in a heater block or water bath.

-

After cooling to room temperature, add 5 mL of 5% NaCl solution to stop the reaction.

-

Extract the FAMEs by adding 5 mL of hexane, vortexing, and allowing the phases to separate.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction and combine the organic phases.

-

The hexane extract containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of FAMEs.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

-

-

Injector Temperature: 250°C

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Scan Range: m/z 40-500

Identification and Quantification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard.

-

Quantification is performed by creating a calibration curve with known concentrations of the standard and using an internal standard (e.g., methyl heptadecanoate) to correct for variations in sample preparation and injection.

Visualizing the Workflow and Potential Biological Context

To aid in the conceptualization of the experimental and biological frameworks, the following diagrams are provided.

Experimental Workflow for FAME Analysis

Caption: A generalized workflow for the extraction, conversion, and analysis of fatty acid methyl esters from natural sources.

Hypothetical Signaling Pathway for a Conjugated Linoleic Acid (CLA) Isomer

Given the lack of specific signaling pathway information for this compound, this diagram illustrates a potential pathway based on the known activities of other CLA isomers, such as the regulation of cellular metabolism through the mTOR pathway.[1][2]

Caption: A hypothetical signaling cascade for a CLA isomer, potentially involving the mTOR pathway to regulate cellular processes.

Conclusion and Future Directions

This compound represents a compelling target for natural product research. While its natural abundance is not yet well-documented, the methodologies for its discovery and quantification are well-established. This guide provides the necessary framework for researchers to begin exploring the natural sources of this compound. Future research should focus on screening diverse biological sources, such as extremophilic microorganisms and unique plant species, to identify rich sources of this specific isomer. Subsequent efforts can then be directed towards elucidating its bioactivities and understanding its mechanism of action, which could unlock its potential in drug development and other biotechnological applications.

References

An In-depth Technical Guide to the Isomers of Methyl Octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octadecadienoate, the methyl ester of octadecadienoic acid (C19H34O2), represents a class of fatty acid esters with a diverse array of isomers that are of significant interest in various fields of research, including nutrition, pharmacology, and clinical diagnostics.[1][2][3][4] The positions and configurations of the two double bonds in the 18-carbon chain give rise to numerous positional and geometric (cis/trans) isomers, each potentially exhibiting unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the key isomers of methyl octadecadienoate, their properties, methods for their synthesis and analysis, and their roles in biological systems.

Key Isomers of Methyl Octadecadienoate

The most commonly studied isomers of methyl octadecadienoate are derivatives of linoleic acid and conjugated linoleic acid (CLA).

-

Methyl Linoleate Isomers: These are non-conjugated isomers with the double bonds separated by at least one methylene group. The most prevalent is methyl (9Z,12Z)-octadecadienoate, the methyl ester of linoleic acid.[3] Other geometric isomers include (9E,12E), (9Z,12E), and (9E,12Z)-octadecadienoate.[5][6]

-

Conjugated Linoleic Acid (CLA) Methyl Ester Isomers: In these isomers, the double bonds are conjugated (adjacent). The most biologically active and studied CLA isomers are methyl (9Z,11E)-octadecadienoate (rumenic acid methyl ester) and methyl (10E,12Z)-octadecadienoate.[7] Other geometric isomers such as (9E,11E) also exist.[8]

Physicochemical Properties

The isomeric form of methyl octadecadienoate significantly influences its physical and chemical properties. The following tables summarize key quantitative data for prominent isomers.

Table 1: General Physicochemical Properties of Methyl Octadecadienoate Isomers

| Property | Value | Reference |

| Molecular Formula | C19H34O2 | [1][3][8] |

| Molecular Weight | 294.47 g/mol | [1][3][8] |

Table 2: Physicochemical Data for Specific Isomers of Methyl Octadecadienoate

| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Refractive Index |

| Methyl (9Z,12Z)-octadecadienoate | 112-63-0 | -35.05 (estimate) | 376.23 (rough estimate) | 1.4638 |

| Methyl (9E,12E)-octadecadienoate | 2566-97-4 | - | - | - |

| Methyl (9Z,12E)-octadecadienoate | 20221-26-5 | - | - | - |

| Methyl (9E,11E)-octadecadienoate | 13038-47-6 | - | - | - |

| Methyl (9Z,11E)-octadecadienoate | - | - | - | - |

| Methyl (10E,12Z)-octadecadienoate | - | - | - | - |

Note: Experimental data for some isomers is limited; some values are estimations.

Experimental Protocols

Synthesis of Conjugated Linoleic Acid (CLA) Methyl Esters

A common method for preparing conjugated isomers is through the alkali-isomerization of methyl linoleate.[9][10][11]

Protocol: Alkali-Isomerization of Methyl Linoleate [9][11]

-

Preparation of Reaction Mixture: Dissolve purified methyl linoleate in a solution of potassium hydroxide in ethylene glycol.

-

Isomerization Reaction: Heat the mixture under a nitrogen atmosphere at a specific temperature (e.g., 180°C) for a defined period (e.g., 2 hours). This promotes the migration and reorientation of the double bonds to form a mixture of conjugated isomers, primarily cis-9,trans-11 and trans-10,cis-12 octadecadienoates.[9]

-

Extraction: After cooling, acidify the reaction mixture and extract the methyl esters using a nonpolar solvent like hexane.

-

Purification: Wash the organic phase with water to remove impurities and dry over anhydrous sodium sulfate. The resulting mixture of CLA methyl esters can be further purified.

Separation of Methyl Octadecadienoate Isomers

Protocol: Low-Temperature Crystallization for CLA Isomer Separation [9][11]

This technique is effective for separating cis-9,trans-11 and trans-10,cis-12 CLA methyl esters on a large scale.[9]

-

Dissolution: Dissolve the mixture of CLA methyl esters in acetone.

-

Cooling: Gradually cool the solution to a low temperature (e.g., -58°C).

-

Crystallization and Filtration: The different isomers will crystallize at different rates and temperatures. The precipitate, enriched in one isomer, is separated from the mother liquor by filtration at the low temperature.

-

Iterative Crystallization: Repeat the crystallization process on both the precipitate and the mother liquor at various temperatures to achieve higher purity of the individual isomers.

Analysis of Methyl Octadecadienoate Isomers

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [12][13][14]

GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters.

-

Sample Preparation: Fatty acids are first converted to their methyl esters (FAMEs) if not already in that form. A common method is heating with methanolic sulfuric acid.[13]

-

Gas Chromatography: Inject the FAME sample into a GC equipped with a polar capillary column (e.g., HP-88).[13] The temperature program is set to separate the different isomers based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated isomers are then introduced into a mass spectrometer. The mass spectrometer is operated in electron impact mode, and the resulting fragmentation patterns are compared to spectral libraries (e.g., NIST) for identification.[13]

Biological Activities and Signaling Pathways

Conjugated linoleic acid (CLA) isomers, in particular, have been shown to exert a range of biological effects, including anti-carcinogenic, anti-atherogenic, and anti-obesity properties.[7][15][16] These effects are often isomer-specific.

-

cis-9, trans-11 CLA (Rumenic Acid): This is the most abundant CLA isomer in natural sources and is often associated with anti-carcinogenic and anti-atherogenic effects.[7][16]

-

trans-10, cis-12 CLA: This isomer is primarily linked to reductions in body fat.[7]

The biological effects of CLA isomers are mediated through various signaling pathways. For instance, the t10,c12 CLA isomer has been shown to influence fatty acid metabolism through the mTOR signaling pathway.[17]

Below is a diagram illustrating a simplified workflow for the synthesis and analysis of methyl octadecadienoate isomers.

Caption: Workflow for Synthesis, Separation, and Analysis.

The following diagram illustrates a simplified representation of a signaling pathway influenced by a CLA isomer.

Caption: Simplified t10,c12-CLA Signaling Pathway.

Conclusion

The isomers of methyl octadecadienoate represent a fascinating and important area of study. Their distinct structures give rise to a variety of physicochemical properties and significant, isomer-specific biological activities. For researchers and professionals in drug development, a thorough understanding of these isomers, coupled with robust methods for their synthesis, separation, and analysis, is crucial for harnessing their therapeutic potential and elucidating their roles in health and disease. The protocols and data presented in this guide offer a foundational resource for further investigation into this promising class of molecules.

References

- 1. aocs.org [aocs.org]

- 2. 9,12-Octadecadienoic acid, methyl ester (CAS 2462-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 9,12-Octadecadienoic acid, methyl ester [webbook.nist.gov]

- 5. Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biological effects of conjugated linoleic acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 9,11-octadecadienoate, (E,E)- | C19H34O2 | CID 5365686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate [agris.fao.org]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 13. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agro.icm.edu.pl [agro.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (9Z,12E)-octadeca-9,12-dienoate, a fatty acid methyl ester of significant interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.25 - 5.45 | m | H-9, H-10, H-12, H-13 |

| 3.67 | s | -OCH₃ |

| 2.77 | t | H-11 |

| 2.30 | t | H-2 |

| 2.04 | m | H-8, H-14 |

| 1.62 | p | H-3 |

| 1.25 - 1.40 | m | -(CH₂)n- |

| 0.89 | t | H-18 |

Data are compiled based on typical values for similar fatty acid methyl esters and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | C-1 (C=O) |

| 130.0 - 128.0 | C-9, C-10, C-12, C-13 |

| 51.4 | -OCH₃ |

| 34.1 | C-2 |

| 32.0 - 22.0 | -(CH₂)n- |

| 14.1 | C-18 |

Note: Specific assignments for the olefinic carbons can be complex and may require 2D NMR techniques for confirmation. Data is referenced from PubChem.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~965 | Medium | C-H bend (trans C=C) |

The presence of a distinct peak around 965 cm⁻¹ is characteristic of the trans double bond in the molecule.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 294 | [M]⁺ | Molecular Ion |

| 263 | [M - OCH₃]⁺ | Loss of methoxy group |

| 67 | Base Peak | C₅H₇⁺ fragment |

| 81 | High | C₆H₉⁺ fragment |

| 95 | High | C₇H₁₁⁺ fragment |

The fragmentation pattern is characteristic of a long-chain unsaturated fatty acid methyl ester.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fatty acid methyl esters (FAMEs) are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 5-10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart outlining the process of spectroscopic analysis.

References

In-Depth Technical Guide: Methyl (9Z,12E)-octadeca-9,12-dienoate

CAS Number: 20221-26-5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of conjugated linoleic acid (CLA) methyl ester, is a molecule of growing interest in various scientific disciplines. Its unique structural configuration, featuring a cis double bond at the 9th carbon and a trans double bond at the 12th carbon, imparts distinct chemical and physical properties that differentiate it from other CLA isomers. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, potential synthesis methodologies, and known biological implications. Particular emphasis is placed on its potential role within the octadecanoid signaling pathway, a crucial plant defense mechanism. This document aims to serve as a foundational resource for researchers and professionals engaged in lipid chemistry, drug discovery, and plant sciences.

Chemical and Physical Properties

This compound is a fatty acid methyl ester with the molecular formula C19H34O2.[1][2] Its structure is characterized by an 18-carbon chain with two double bonds. The "(9Z)" designation indicates a cis configuration at the 9th carbon, while "(12E)" signifies a trans configuration at the 12th carbon. This specific geometry influences its physical state, solubility, and reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate) | Methyl (9E,12E)-octadeca-9,12-dienoate (Methyl Linolelaidate) |

| CAS Number | 20221-26-5[1] | 112-63-0[3][4][5] | 2566-97-4 |

| Molecular Formula | C19H34O2[1][2] | C19H34O2[3][4][5] | C19H34O2 |

| Molecular Weight | 294.47 g/mol [2] | 294.47 g/mol [5] | 294.47 g/mol |

| Physical State | Solid[6] | Liquid[5] | Not specified |

| Purity (typical) | >98%[2] | >99%[5] | Not specified |

| Storage | Freezer[2] | Freezer[5] | Room temperature in continental US; may vary elsewhere |

Synthesis and Analytical Methodologies

The specific synthesis of this compound is not extensively detailed in publicly available literature. However, chemoenzymatic methods employed for the synthesis of other conjugated linoleic acid isomers can be adapted.

Potential Chemoenzymatic Synthesis Protocol

A plausible route for the synthesis involves the use of lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.

Experimental Workflow: Chemoenzymatic Synthesis

Caption: A potential chemoenzymatic synthesis workflow for this compound.

Methodology:

-

Enzymatic Oxidation: Linoleic acid is treated with a specific lipoxygenase, for instance, from barley seeds. This enzyme stereospecifically introduces a hydroperoxy group.

-

Chemical Reduction: The resulting hydroperoxy intermediate is then chemically reduced to a more stable hydroxy derivative using a reducing agent like triphenylphosphine.[7]

-

Methylation: The final step involves the esterification of the carboxylic acid group to a methyl ester. A base-catalyzed methylation using sodium methoxide in methanol is recommended to avoid isomerization of the double bonds, which can occur under acidic conditions.[8][9] The lipid sample is dissolved in toluene, and 0.5 M sodium methoxide in anhydrous methanol is added, followed by incubation at 50°C for 10 minutes.[8] The reaction is then quenched with glacial acetic acid and the product extracted with hexane.[8]

Analytical Separation and Identification

The analysis and separation of CLA methyl ester isomers are critical due to their structural similarity.

Table 2: Analytical Techniques for Isomer Separation

| Technique | Principle | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Widely used for the analysis of total CLA content and individual isomer composition.[10] Long capillary columns with cyanopropyl polysiloxane stationary phases provide good resolution.[11] |

| Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) | Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase. | Highly effective for resolving both positional and geometrical isomers of CLA.[8][10] trans,trans-isomers typically elute first, followed by cis,trans-, and then cis,cis-isomers.[8] |

Experimental Workflow: Isomer Analysis

Caption: A typical analytical workflow for the separation and quantification of CLA methyl ester isomers.

Biological Activity and Potential Applications

The biological activities of specific CLA isomers are a subject of intensive research. While data specifically for this compound is limited, studies on related isomers provide insights into its potential therapeutic applications.

The (9Z,12Z) isomer of methyl octadecadienoate has been shown to be non-lethal to Vero cells at concentrations up to 250 μg/mL, suggesting a favorable safety profile for this class of compounds in certain cell lines.[12]

Mammalian lipoxygenases, which are involved in the biosynthesis of inflammatory mediators, are potential targets for anti-inflammatory drugs.[13] Given that lipoxygenases can metabolize linoleic acid, it is plausible that this compound could interact with these enzymes, potentially modulating inflammatory pathways.

Potential Role in the Octadecanoid Signaling Pathway

In plants, the octadecanoid pathway leads to the synthesis of jasmonates, a class of phytohormones involved in defense responses to stress and pathogens. This pathway is initiated from polyunsaturated fatty acids like linoleic acid and α-linolenic acid.

Signaling Pathway: The Octadecanoid Pathway

Caption: A simplified diagram of the octadecanoid signaling pathway in plants.

The initial step in this pathway is the action of lipoxygenase on polyunsaturated fatty acids.[14] Given that this compound is a derivative of linoleic acid, it is conceivable that it could act as a substrate or modulator of enzymes within this pathway, thereby influencing plant defense mechanisms. Further research is required to elucidate the precise role, if any, of this specific isomer in plant signaling.

Conclusion and Future Directions

This compound represents a specific and intriguing isomer within the broader class of conjugated linoleic acid methyl esters. While a comprehensive body of research dedicated solely to this molecule is still emerging, the existing knowledge on related compounds provides a strong foundation for future investigations.

Key areas for future research include:

-

Development of stereospecific synthesis protocols: Establishing a reliable and high-yield synthesis method is crucial for obtaining the pure compound for further studies.

-

Quantitative biological evaluation: In-depth studies are needed to determine the specific biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and immunomodulatory effects, with determination of key metrics such as IC50 and EC50 values.

-

Elucidation of its role in signaling pathways: Investigating the interaction of this isomer with key enzymes in pathways such as the octadecanoid and lipoxygenase pathways will provide a deeper understanding of its mechanism of action.

This technical guide serves as a starting point for researchers and professionals, highlighting the current state of knowledge and outlining the promising avenues for future exploration of this compound.

References

- 1. This compound | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. larodan.com [larodan.com]

- 6. Lipoxygenase catalyzed oxygenation of hydroxy fatty acids to lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. aocs.org [aocs.org]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Comprehensive Review of Methyl (9Z,12E)-octadeca-9,12-dienoate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid isomer, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive literature review of the existing research on this compound, focusing on its chemical properties, synthesis, and putative biological effects. While research specifically on the (9Z,12E) isomer is limited, this guide also draws upon data from closely related compounds to provide a broader context and potential avenues for future investigation.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties, essential for its identification and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₂ | [1] |

| Molecular Weight | 294.47 g/mol | [1] |

| CAS Number | 20221-26-5 | [1] |

| Appearance | Solid | [2] |

| Purity | >98% | [2] |

| Storage | Freezer | [2] |

| Solubility | In solution (specific solvent not detailed in the result) | [2] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively described in the currently available literature. However, methods for the synthesis of related conjugated linoleic acid methyl esters can provide a foundational methodology. One such approach involves the alkali isomerization of methyl linoleate.

Illustrative Synthesis Workflow for a Related Conjugated Linoleic Acid Methyl Ester

Caption: General workflow for the synthesis and purification of conjugated linoleic acid methyl esters.

Experimental Protocol: Alkali Isomerization of Methyl Linoleate

This protocol is adapted from methods used for related conjugated linoleic acid isomers and should be optimized for the specific synthesis of this compound.

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve methyl linoleate in an appropriate solvent, such as ethylene glycol.

-

Addition of Alkali: Add a molar excess of an alkali, such as potassium hydroxide (KOH), to the solution.

-

Isomerization Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature conducive to isomerization (e.g., 180-200°C) for a defined period. The reaction progress should be monitored by techniques like gas chromatography (GC).

-

Quenching and Extraction: After the desired level of isomerization is achieved, cool the reaction mixture and neutralize the alkali with an acid. Extract the methyl esters using a suitable organic solvent.

-

Purification: The resulting mixture of isomers can be separated and purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired this compound.

-

Characterization: The structure and purity of the isolated isomer should be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Activities and Therapeutic Potential

Direct evidence for the biological activities of this compound is sparse in the scientific literature. However, research on structurally similar compounds, particularly other conjugated linoleic acid derivatives, suggests potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Studies on related compounds, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, have demonstrated anti-inflammatory properties. For instance, this compound was shown to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in a mouse ear model.

| Compound | Dose | Inhibitory Effect (%) |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | 500 µg | 63 |

While this data is not for this compound, it suggests that the conjugated diene system might be a key structural feature for anti-inflammatory activity.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of related fatty acid derivatives have been linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. It is plausible that this compound could exert its effects through similar mechanisms.

Caption: Putative mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Cytotoxicity

The cytotoxic potential of this compound has not been directly reported. However, studies on the (Z,Z) isomer of 9,12-octadecadienoic acid methyl ester have been conducted. In one study, this related compound was found to be non-lethal to Vero cells up to a concentration of 250 μg/mL[3]. This suggests that some isomers of methyl octadecadienoate may have a favorable safety profile in certain cell lines. Further research is necessary to determine the specific cytotoxicity of the (9Z,12E) isomer.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Directions

The current body of research on this compound is in its nascent stages. While its chemical and physical properties are reasonably well-defined, there is a significant gap in the understanding of its biological activities and therapeutic potential. The information available on related conjugated linoleic acid isomers suggests that anti-inflammatory and cytotoxic properties are promising areas for investigation.

Future research should focus on:

-

Specific Biological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, cytotoxic, and other biological effects of this compound.

-

Mechanism of Action Studies: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Standardized Synthesis and Purification: Developing and reporting detailed and reproducible protocols for the synthesis and purification of high-purity this compound to ensure consistency in research findings.

By addressing these research gaps, the scientific community can better understand the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Potential Therapeutic Applications of Conjugated Linoleic Acids: A Technical Guide

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids naturally found in ruminant meat and dairy products. They encompass multiple positional and geometric isomers of linoleic acid, with cis-9, trans-11 and trans-10, cis-12 being the most biologically active. A growing body of preclinical and clinical research suggests that CLAs possess a range of therapeutic properties, including anti-carcinogenic, anti-obesity, immunomodulatory, and cardiovascular benefits. This technical guide provides an in-depth overview of the current evidence, focusing on the molecular mechanisms, quantitative outcomes from key studies, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Anti-Cancer Effects

CLAs have demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. The primary mechanisms involve the modulation of key signaling pathways that control cell growth, survival, and invasion.

Signaling Pathways

One of the key pathways implicated in the anti-cancer effects of CLA is the PI3K/Akt/mTOR pathway , which is frequently overactive in cancer, promoting cell proliferation and inhibiting apoptosis. Evidence suggests that CLA can down-regulate this pathway. Additionally, CLA has been shown to modulate the ERK/MAPK pathway , which is also crucial for cell growth and survival. In estrogen receptor-positive (ERα+) breast cancer cells, CLA can induce the formation of an ERα/PP2A complex, leading to reduced phosphorylation and transcriptional activity of ERα.

Caption: CLA's anti-cancer signaling modulation.

Quantitative Data from Preclinical Studies

| Cancer Type | Animal Model | CLA Isomer(s) & Dose | Duration | Key Findings | Reference |

| Mammary | Sprague-Dawley Rats | c9,t11-CLA enriched butter | - | 50% reduction in tumor incidence, weight, and volume. | [1] |

| Mammary | Female SD rats | Mixed isomers (0.9%) | - | No effect on established aggressive mammary tumors. | [2] |

| Intestinal | APCMin/+ mice | Mixed isomers (3%) | - | No reduction in tumor burden. | [2] |

| Breast (Human) | Clinical Trial (n=23) | 7.5 g/day mixed CLA | ≥ 10 days | Decreased Spot 14 and Ki-67 scores. | [2] |

| Colorectal | Human Study | High vs. Low dairy intake | - | Reduced risk with ≥4 servings of dairy/day. | [2] |

Experimental Protocols

In Vitro Cancer Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5x103 to 1x104 cells/well and allow to adhere overnight.

-

CLA Treatment: Prepare stock solutions of CLA isomers in a suitable solvent (e.g., ethanol) and dilute to final concentrations in cell culture medium. Replace the medium in the wells with medium containing various concentrations of CLA or vehicle control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Effects on Obesity and Body Composition

CLA, particularly the trans-10, cis-12 isomer, has been extensively studied for its effects on body weight and composition. The mechanisms involve increased energy expenditure, reduced lipogenesis, and enhanced apoptosis in adipocytes.

Signaling Pathways

CLA's effects on adipocytes are partly mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a key regulator of adipogenesis. The trans-10, cis-12 CLA isomer appears to inhibit PPARγ activity, leading to a reduction in fat storage. Furthermore, CLA can induce an inflammatory response in adipocytes, activating the NF-κB pathway , which contributes to adipocyte apoptosis.

Caption: CLA's impact on adipocyte regulation.

Quantitative Data from Human Clinical Trials

| Study Population | CLA Dose & Isomers | Duration | Change in Body Fat Mass | Change in Lean Body Mass | Reference |

| Overweight/Obese Adults | 3.2 g/day (mixed) | 6 months | -1.0 to -2.2 kg | No significant change | [3] |

| Overweight/Obese Adults | 3.4 g/day (mixed) | 12 weeks | Reduction in mean weight and BMI | No significant change | [3] |

| Overweight/Obese Adults | 3.2 or 6.4 g/day (50:50 mix) | 12 weeks | No significant change | Increased with 6.4 g/day dose | [3] |

| Healthy, Overweight Adults | 3.4 g/day (triglyceride form) | 24 months | Reduced BFM | No significant change | [4] |

| Overweight/Obese Women | 3.2 g/day (50% c9,t11; 80% t10,c12) | 8 weeks | No significant change | No significant change | [5] |

| Overweight/Obese Children (6-10 yrs) | 3 g/day (50:50 mix) | 7 months | Decreased body fatness | - | [6] |

Experimental Protocols

Animal Model of Obesity (High-Fat Diet)

-

Animal Model: Use a suitable rodent model, such as C57BL/6J mice, which are prone to diet-induced obesity.

-

Acclimatization: House the animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) and provide a standard chow diet for at least one week.

-

Dietary Intervention: Divide the animals into groups: a control group receiving a standard or low-fat diet, a high-fat diet (HFD) group (e.g., 45-60% kcal from fat), and an HFD group supplemented with CLA (typically 0.5-1% of the diet by weight).

-

CLA Administration: Incorporate the desired CLA isomer mixture directly into the HFD pellets.

-

Monitoring: Record body weight and food intake regularly (e.g., weekly).

-

Endpoint Analysis: After a set duration (e.g., 8-16 weeks), euthanize the animals and collect blood for biochemical analysis (glucose, lipids, etc.). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs (e.g., liver).

-

Body Composition Analysis: Utilize techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat mass and lean mass.

Immunomodulatory Effects

CLAs have been shown to modulate both innate and adaptive immune responses, with potential applications in inflammatory conditions such as inflammatory bowel disease (IBD).

Signaling Pathways

The immunomodulatory effects of CLA are often attributed to their ability to suppress pro-inflammatory signaling pathways. CLA can inhibit the activation of NF-κB , a key transcription factor that drives the expression of numerous pro-inflammatory cytokines like TNF-α and IL-6. This inhibition can occur through various mechanisms, including the activation of PPARγ, which can antagonize NF-κB activity.

Caption: CLA's inhibition of the NF-κB pathway.

Quantitative Data from Human Clinical Trials

| Condition | Study Population | CLA Dose | Duration | Key Findings | Reference |

| Crohn's Disease | 13 patients with mild to moderate CD | 6 g/day | 12 weeks | CDAI decreased from 245 to 187; IBDQ increased from 141 to 165. | [7] |

| General Inflammation | Meta-analysis of 42 studies | Various | Various | Decreased IL-6 and TNF-α; Increased C-reactive protein (CRP). | [8] |

| Rectal Cancer | Patients undergoing chemotherapy | 3 g/day (50:50 mix) | 6 weeks | Decreased hs-CRP, TNF-α, and MMP-9. | [9] |

Experimental Protocols

Clinical Trial in Crohn's Disease

-

Study Design: An open-label or randomized, placebo-controlled trial.

-

Patient Population: Recruit patients with a confirmed diagnosis of mild to moderately active Crohn's disease, based on established criteria such as the Crohn's Disease Activity Index (CDAI).

-

Intervention: Administer CLA supplements (e.g., 6 g/day ) or a placebo (e.g., olive oil) for a defined period (e.g., 12 weeks).

-

Assessments:

-

Primary Endpoints: Change in CDAI score and Inflammatory Bowel Disease Questionnaire (IBDQ) for quality of life.

-

Secondary Endpoints: Collect peripheral blood at baseline and follow-up time points to isolate peripheral blood mononuclear cells (PBMCs).

-

Immunological Assays: Perform functional analyses on PBMCs, such as lymphoproliferation assays and measurement of pro-inflammatory cytokine production (e.g., IFN-γ, TNF-α, IL-17) using techniques like ELISA or flow cytometry.

-

-

Safety Monitoring: Monitor for any adverse events throughout the study.

Cardiovascular Effects

The impact of CLA on cardiovascular health is complex and, in some cases, controversial. While some studies suggest benefits for lipid profiles, others indicate potential adverse effects.

Quantitative Data from Human Clinical Trials on Lipid Profiles

| Study Type | CLA Dose | Duration | Effect on Total Cholesterol | Effect on LDL-C | Effect on HDL-C | Effect on Triglycerides | Reference |

| Meta-analysis (Supplements) | Various | Various | Non-significant increase | Significant decrease (-0.218) | Non-significant decrease | Non-significant decrease | [10] |